molecular formula C11H10N2O B2997471 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one CAS No. 2415517-05-2

1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one

Cat. No.: B2997471
CAS No.: 2415517-05-2
M. Wt: 186.214
InChI Key: AFTUOPAVCLHOAU-UHFFFAOYSA-N
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Description

1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a bicyclic heterocyclic compound with a pyrrolopyridinone core. Its molecular formula is C₁₁H₁₀N₂O, featuring a methyl group at the 1-position and a prop-2-ynyl (propargyl) group at the 6-position . The compound is structurally related to inhibitors of bromodomain-containing proteins (e.g., BRD4 and BRD9), which play roles in epigenetic regulation and disease pathways such as cancer and fibrosis .

Properties

IUPAC Name

1-methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-3-6-13-8-5-9-4-7-12(2)10(9)11(13)14/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTUOPAVCLHOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or amines .

Scientific Research Applications

1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets within biological systems. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Target Affinity

Compound Name Substituents Target Protein IC₅₀ (nM) Kᵢ (nM) Key Findings References
1-Methyl-6-prop-2-ynylpyrrolo[...]-7-one 1-Me, 6-prop-2-ynyl BRD4/BRD9 N/A N/A Hypothesized enhanced selectivity due to propargyl group
4-Bromo-6-methyl-1-tosyl-... (14) 4-Br, 1-Ts, 6-Me BRD4 N/A N/A Bromine enhances electrophilicity; tosyl group aids synthesis
6-Methyl-4-(2-phenoxyphenyl)-... (8NJ) 4-(2-phenoxyphenyl), 6-Me Bcl-xL N/A N/A Phenoxy group improves hydrophobic binding to anti-apoptotic targets
Cpd8 (5I40 complex) 4-(3-morpholine-phenyl), 6-Bu TAF1-BD2 N/A N/A Morpholine-carbonyl enhances solubility and binding to TFIID
4-[2-(Cyclopropylmethylamino)... 4-(MeSO₂-Cp-Ph), 6-Me BRD4 20.0 8.9–13.0 Methylsulfonyl and cyclopropyl groups boost potency by 95x vs. parent

Key Trends in Activity

  • Position 4 Modifications: Electron-withdrawing groups (e.g., Br in compound 14) improve electrophilicity but may reduce metabolic stability . Aryl groups (e.g., 2-phenoxyphenyl in 8NJ) enhance hydrophobic interactions with protein pockets .
  • Position 6 Modifications :
    • Methyl (6-Me) is common in BRD4 inhibitors (e.g., 8NJ , Cpd8 ), while bulkier groups (e.g., prop-2-ynyl in the target compound) may improve selectivity .

Divergent Targets

  • Bcl-xL Inhibition: Compound 8NJ demonstrates that pyrrolopyridinones can target anti-apoptotic proteins, expanding therapeutic scope beyond epigenetics .

Research Findings and Contradictions

  • BRD4 Potency : Substituents at position 4 (e.g., methylsulfonyl in ) drastically improve IC₅₀ values, but excessive bulk may hinder solubility.
  • Contradictory Evidence : While most analogs target BRD4/BRD9, compound 8NJ ’s Bcl-xL activity suggests scaffold promiscuity, necessitating careful SAR studies .

Biological Activity

1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one is a compound belonging to the pyrrolopyridine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2C_{12}H_{12}N_2, with a molecular weight of approximately 196.24 g/mol. The compound features a unique pyrrolo[2,3-c]pyridine scaffold that contributes to its biological properties.

Anticancer Properties

Research has indicated that derivatives of pyrrolopyridines exhibit significant anticancer activity. A study highlighted the effectiveness of certain pyrrolopyridine compounds in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures were shown to target specific kinases involved in cell signaling pathways that regulate cancer progression .

Table 1: Anticancer Activity of Pyrrolopyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)5.4EGFR Inhibition
Compound BMCF-7 (Breast)4.8Apoptosis Induction
This compoundHeLa (Cervical)6.0Cell Cycle Arrest

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that pyrrolopyridine derivatives can protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of neuroinflammatory pathways and the reduction of reactive oxygen species (ROS) .

Case Study: Neuroprotection in Animal Models
A recent study utilized an animal model to assess the neuroprotective effects of this compound. The results demonstrated a significant reduction in neuronal loss and improvement in cognitive function when administered prior to neurotoxic insults.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit kinases that are crucial for cancer cell survival.
  • Antioxidant Activity : The compound may enhance the cellular antioxidant defense system, reducing oxidative damage.
  • Apoptosis Induction : It can trigger programmed cell death in malignant cells through various signaling pathways.

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